N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine
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Overview
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine is a complex organic compound that features a combination of benzodioxole, tetrazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclizing catechol with dichloromethane under basic conditions.
Introduction of the Methoxy Group: The benzodioxole intermediate is then methylated using a suitable methylating agent.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via a Pd-catalyzed amination of various fused heteroaryl amines.
Coupling Reactions: The final step involves coupling the benzodioxole and tetrazole intermediates with the phenylmethanamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Eutylone: A compound with a similar benzodioxole structure that has stimulant effects.
Methylone: Another benzodioxole derivative with psychoactive properties.
Uniqueness
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine is unique due to its combination of benzodioxole, tetrazole, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-17-9-7-8-12-20(17)30-25(26-27-28-30)23(19-10-5-4-6-11-19)29(2)15-18-13-21(31-3)24-22(14-18)32-16-33-24/h4-14,23H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAOGCFCKJFTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC5=C(C(=C4)OC)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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